molecular formula C27H28N2O2 B608563 Bet7FM8sqg CAS No. 1450929-77-7

Bet7FM8sqg

Número de catálogo B608563
Número CAS: 1450929-77-7
Peso molecular: 412.53
Clave InChI: DBNZTRPIBJSUIX-WAYWQWQTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Bet7FM8sqg” is also known as LHF-535 . It is a viral entry inhibitor that targets the arenavirus envelope glycoprotein. LHF-535 is a therapeutic candidate for Lassa fever and other hemorrhagic fevers of arenavirus origin.

Aplicaciones Científicas De Investigación

Bromodomain and Extraterminal Domain Inhibitors (BETi) in Cancer Therapy

  • Epigenetic Targeting : BET proteins, key epigenetic readers in cancer, are targeted by compounds like JQ1, showing promise in cancer therapy (Qi, 2014).
  • Reproducibility Studies : Studies replicating key experiments demonstrate the therapeutic efficacy of BET bromodomain inhibitors in reducing tumor burden and increasing survival in cancer models (Kandela et al., 2015).
  • Acute Lymphoblastic Leukemia (ALL) : BET inhibitors have shown potential in treating high-risk acute lymphoblastic leukemia, particularly targeting genes like MYC and IL7R (Ott et al., 2012).

BET Inhibitor JQ1 in Inflammation and Bone Destruction

  • JQ1 Effects on Inflammation : JQ1 significantly suppresses inflammatory responses and has potential in treating conditions like periodontitis (Meng et al., 2014).

Structure and Function of Bromodomains

  • Bromodomain Antagonists : Research into bromodomain inhibitors highlights their potential in treating diseases like cancer and inflammation, with challenges in achieving selectivity and overcoming drug resistance (Ferri et al., 2016).

Selective Degradation of BET Proteins

  • Selective Targeting of BRD4 : Proteolysis Targeted Chimeras (PROTACs) like MZ1 have shown potential in selectively targeting BET proteins for degradation, offering new therapeutic opportunities (Zengerle et al., 2015).

BET Inhibitors in Castration-Resistant Prostate Cancer (CRPC)

  • Therapeutic Potential in CRPC : BET inhibitors have shown efficacy in models of castration-resistant prostate cancer, suggesting their clinical evaluation as potential treatments (Welti et al., 2018).

Prostate Cancer Resistance to BET Inhibitors

  • SPOP Mutations and BET Inhibitor Resistance : SPOP mutations in prostate cancer confer resistance to BET inhibitors, highlighting the need for understanding molecular mechanisms of resistance in cancer therapy (Dai et al., 2017).

BET Bromodomain Selective Inhibition

  • Selective Inhibition for Therapeutic Applications : The development of selective small molecules like JQ1 that inhibit BET bromodomains has shown promise in treating cancers (Filippakopoulos et al., 2010).

BET Inhibitors in Diverse Glioblastoma

  • Glioblastoma Treatment : BET bromodomain inhibitors like JQ1 have demonstrated efficacy in treating genetically diverse glioblastoma, a challenging form of cancer (Cheng et al., 2013).

BET Inhibition and MYC Oncogene

  • Targeting c-Myc in Cancer : BET bromodomain inhibition downregulates MYC transcription, offering a new approach in treating Myc-dependent malignancies like multiple myeloma (Delmore et al., 2011).

BET Inhibitors in Hematological Malignancies

  • Role in Hematological Malignancies : BET inhibitors are emerging as promising treatments in hematological malignancies, with ongoing preclinical and clinical studies (Chaidos et al., 2015).

BET Inhibitors in Erythropoietin Differentiation

  • Erythropoietin Differentiation in Leukemia : BET inhibitors like JQ1 have been shown to restore erythroid differentiation in leukemic cell lines, highlighting a new application for these inhibitors (Goupille et al., 2012).

Therapeutic Targeting in NUT Midline Carcinoma

  • NUT Midline Carcinoma : BET inhibitors and other compounds have been identified as active candidates for treating this highly therapy-resistant cancer (Zhang et al., 2020).

BET Inhibition in Triple Negative Breast Cancer

  • Impact on Triple Negative Breast Cancer : BET inhibitors like JQ1 have shown efficacy in impairing tumor response to hypoxia in triple negative breast cancer, suggesting a novel therapeutic approach (da Motta et al., 2016).

Propiedades

IUPAC Name

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNZTRPIBJSUIX-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bet7FM8sqg

CAS RN

1450929-77-7
Record name LHF-535
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHF-535
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bet7FM8sqg
Reactant of Route 2
Reactant of Route 2
Bet7FM8sqg
Reactant of Route 3
Reactant of Route 3
Bet7FM8sqg
Reactant of Route 4
Reactant of Route 4
Bet7FM8sqg
Reactant of Route 5
Reactant of Route 5
Bet7FM8sqg
Reactant of Route 6
Reactant of Route 6
Bet7FM8sqg

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.